

sodium undecanoate for the separation of hydrophobic compounds

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Compound of Interest

Compound Name: Sodium undecanoate

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An in-depth guide to the application of **sodium undecanoate** as a pseudostationary phase in Micellar Electrokinetic Chromatography (MEKC) for the separation of hydrophobic compounds.

Disclaimer: Direct experimental data and established protocols for the use of **sodium undecanoate** in separation science are not widely available in current literature. The following application notes and protocols are based on the well-understood principles of Micellar Electrokinetic Chromatography (MEKC) and data from chemically homologous anionic surfactants, such as sodium decanoate (C10) and sodium dodecanoate (C12). **Sodium undecanoate** (C11) is expected to have properties intermediate to these homologs.

Introduction to Sodium Undecanoate in MEKC

Sodium undecanoate is an anionic surfactant with an 11-carbon hydrophobic tail and a hydrophilic carboxylate head group. When used in a background electrolyte (BGE) at a concentration above its Critical Micelle Concentration (CMC), it forms micelles that act as a "pseudo-stationary" phase in capillary electrophoresis.[1] This technique, known as Micellar Electrokinetic Chromatography (MEKC), is exceptionally well-suited for separating neutral, hydrophobic molecules.[2] The separation principle relies on the differential partitioning of analytes between the aqueous mobile phase and the hydrophobic core of the micelles.[3] Analytes with greater hydrophobicity will interact more strongly with the micelles, leading to longer migration times and enabling effective separation.[4]

Physicochemical Properties and Data

Quantitative data for **sodium undecanoate** is limited. The properties below are compiled from available chemical databases and estimations based on homologous surfactants.

Table 1: Physicochemical Properties of Sodium Undecanoate and Related Surfactants

Property	Sodium Decanoate (C10)	Sodium Undecanoate (C11)	Sodium Dodecanoate (C12 / SDS*)	Unit	Source / Note
Molecular Formula	C ₁₀ H ₁₉ NaO ₂	C ₁₁ H ₂₁ NaO ₂	C ₁₂ H ₂₅ NaO ₄ S	-	[5]
Molecular Weight	194.25	208.27	288.38	g/mol	
Critical Micelle Concentration (CMC)	~60-100	~30-50 (Estimated)	~8.2	mM	

Note on CMC Estimation: The CMC of anionic surfactants generally decreases by a factor of two for each additional methylene group in the alkyl chain. Given the known CMC of sodium decanoate and sodium dodecyl sulfate (a common C12 analog), the CMC for **sodium undecanoate** is estimated to be in the range of 30-50 mM in an aqueous buffer. This value is critical for preparing the background electrolyte.

Application Note 1: Separation of Phenolic Compounds

Objective: To develop a method for the separation of a mixture of neutral and weakly acidic phenolic compounds (e.g., phenol, 4-methylphenol, 4-nitrophenol) using **sodium undecanoate**-based MEKC.

Principle of Separation

In a fused silica capillary under alkaline conditions, a strong electroosmotic flow (EOF) is generated, moving the bulk solution towards the cathode (detector). The anionic **sodium undecanoate** micelles are electrophoretically attracted to the anode but are swept towards the cathode by the dominant EOF at a retarded velocity. Neutral phenolic compounds partition between the aqueous buffer and the micelle core based on their hydrophobicity. More hydrophobic phenols spend more time in the slower-moving micelles and thus elute later, enabling their separation.

Caption: Separation principle in MEKC using **sodium undecanoate**.

Experimental Protocol

- Capillary Preparation:
 - Use a fused-silica capillary (e.g., 50 μm I.D., 360 μm O.D., 50 cm total length, 40 cm effective length).
 - Condition a new capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and finally the running buffer (30 min).
 - Between runs, flush with 0.1 M NaOH (2 min), water (2 min), and running buffer (5 min).
- Background Electrolyte (BGE) Preparation:
 - Prepare a 100 mM Boric Acid buffer. Adjust pH to 8.5 with 1 M NaOH.
 - Dissolve **sodium undecanoate** to a final concentration of 50 mM (above the estimated CMC).
 - Add 5% (v/v) methanol as an organic modifier to improve selectivity.
 - Filter the BGE through a 0.45 μm syringe filter and degas by sonication for 10 minutes.
- Sample Preparation:
 - Prepare a stock solution of mixed phenolic compounds (e.g., phenol, 4-methylphenol, 4-nitrophenol) at 1 mg/mL in methanol.

- Dilute the stock solution 1:100 with the running buffer to prepare the final sample for injection.
- CE Instrument Conditions:
 - Applied Voltage: 20 kV (Normal Polarity: anode at inlet, cathode at outlet).
 - Temperature: 25 °C.
 - Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
 - Detection: UV detection at 214 nm.

Table 2: Expected Migration Data for Phenolic Compounds

Compound	Expected Migration Time (min)	Rationale for Migration Order
Phenol	6.5	Lowest hydrophobicity, least interaction with micelles.
4-Methylphenol	8.2	Intermediate hydrophobicity due to the methyl group.
4-Nitrophenol	9.8	Highest hydrophobicity, strongest interaction with micelles.

Note: These are hypothetical migration times for illustrative purposes. Actual times will vary based on specific instrument conditions.

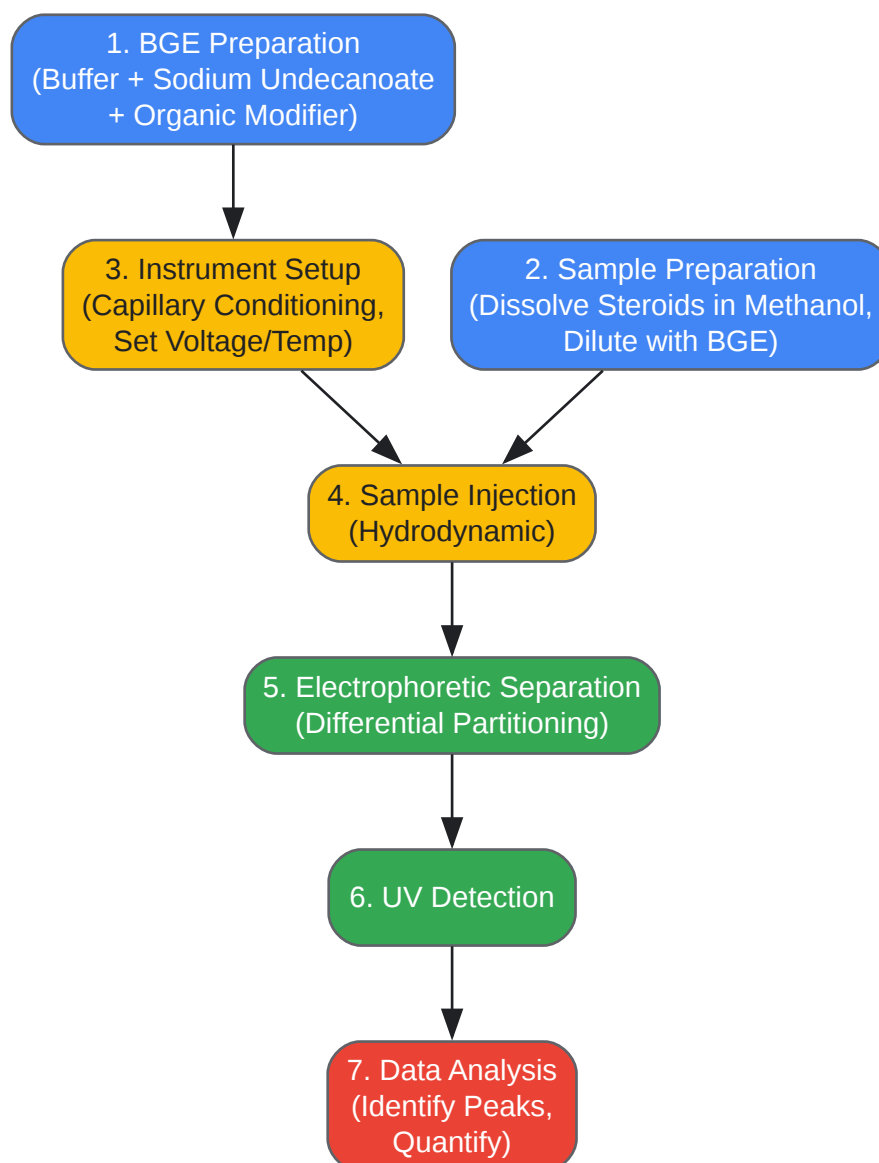
Application Note 2: Separation of Neutral Steroids

Objective: To establish a method for the baseline separation of a mixture of structurally similar neutral steroids (e.g., progesterone, testosterone, cortisone) using **sodium undecanoate**

MEKC.

Methodology and Workflow

The separation of highly hydrophobic steroids often requires the addition of organic modifiers to the BGE to modulate partitioning and prevent complete solubilization within the micelles. The general workflow involves careful optimization of the BGE, followed by sample preparation, electrophoretic separation, and data analysis.



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Caption: General experimental workflow for MEKC analysis.

Experimental Protocol

- Capillary Preparation:
 - As described in Application Note 1.
- Background Electrolyte (BGE) Preparation:
 - Prepare a 25 mM sodium tetraborate (Borax) buffer. Adjust pH to 9.2 with 1 M NaOH.
 - Dissolve **sodium undecanoate** to a final concentration of 60 mM.
 - Add 15% (v/v) acetonitrile as an organic modifier. Acetonitrile is effective in reducing the migration times of highly hydrophobic compounds.
 - Filter and degas the BGE as previously described.
- Sample Preparation:
 - Prepare a stock solution of mixed steroids (progesterone, testosterone, cortisone) at 1 mg/mL in methanol.
 - Dilute the stock solution 1:50 with the running buffer.
- CE Instrument Conditions:
 - Applied Voltage: 25 kV (Normal Polarity).
 - Temperature: 30 °C.
 - Injection: Hydrodynamic injection at 50 mbar for 3 seconds.
 - Detection: UV detection at 240 nm.

Table 3: Expected Separation Performance for Steroids

Compound	LogP (Hydrophobicity)	Expected Migration Order
Cortisone	1.47	1 (Least Hydrophobic)
Testosterone	3.32	2 (Intermediate Hydrophobicity)
Progesterone	3.87	3 (Most Hydrophobic)

Note: LogP values are indicative of hydrophobicity. The migration order directly correlates with the compound's affinity for the nonpolar micelle core.

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